molecular formula C17H16N2O3 B11316243 1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B11316243
M. Wt: 296.32 g/mol
InChI Key: WWAAHNBADBLPIE-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is a heterocyclic compound that features a benzimidazole core fused with a dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones under mild conditions. One common method involves the use of sodium metabisulphite as an oxidizing agent in a solvent mixture . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenoxyethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzimidazole is unique due to its specific structural features, which include a fused dioxane ring and a phenoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-(2-phenoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C17H16N2O3/c1-2-4-13(5-3-1)20-7-6-19-12-18-14-10-16-17(11-15(14)19)22-9-8-21-16/h1-5,10-12H,6-9H2

InChI Key

WWAAHNBADBLPIE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CCOC4=CC=CC=C4

Origin of Product

United States

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